
2-(Butyltellanyl)-1-(methylsulfanyl)hept-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butyltellanyl)-1-(methylsulfanyl)hept-1-ene is an organic compound that features a tellurium atom bonded to a butyl group and a sulfur atom bonded to a methyl group. The compound also contains a heptene backbone, which is a seven-carbon chain with a double bond at the first position. This unique structure makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butyltellanyl)-1-(methylsulfanyl)hept-1-ene typically involves the following steps:
Formation of the Heptene Backbone: The heptene backbone can be synthesized through various methods, including the Wittig reaction or the elimination of halides from heptane derivatives.
Introduction of the Tellurium Group: The butyltellanyl group can be introduced via a nucleophilic substitution reaction where a butyltellurium halide reacts with the heptene backbone.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added through a thiol-ene reaction, where a methylthiol reacts with the double bond in the heptene backbone under UV light or radical initiators.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow reactors for the nucleophilic substitution and thiol-ene reactions, as well as advanced purification techniques like distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tellurium and sulfur atoms. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the double bond in the heptene backbone or the tellurium atom. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The tellurium and sulfur atoms can participate in substitution reactions, where they are replaced by other functional groups. Halogenation and alkylation are typical examples.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and oxygen under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkyl halides, and strong bases or acids.
Major Products Formed
Oxidation: Oxidized tellurium and sulfur compounds, such as tellurium dioxide and sulfoxides.
Reduction: Reduced alkanes and tellurium hydrides.
Substitution: Various substituted heptenes and tellurium/sulfur derivatives.
Aplicaciones Científicas De Investigación
2-(Butyltellanyl)-1-(methylsulfanyl)hept-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of tellurium and sulfur-containing compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its unique tellurium and sulfur chemistry.
Industry: Used in the development of advanced materials, including semiconductors and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(Butyltellanyl)-1-(methylsulfanyl)hept-1-ene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins that contain thiol groups, leading to the formation of tellurium-sulfur bonds.
Pathways Involved: The compound can affect redox pathways due to its ability to undergo oxidation and reduction reactions. This can lead to changes in cellular redox states and the generation of reactive oxygen species.
Comparación Con Compuestos Similares
Similar Compounds
2-(Butyltellanyl)hept-1-ene: Lacks the methylsulfanyl group, making it less versatile in chemical reactions.
1-(Methylsulfanyl)hept-1-ene:
2-(Butyltellanyl)-1-heptene: Similar structure but without the methylsulfanyl group, leading to different chemical properties.
Uniqueness
2-(Butyltellanyl)-1-(methylsulfanyl)hept-1-ene is unique due to the presence of both tellurium and sulfur atoms, which allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific applications.
Propiedades
Número CAS |
557102-44-0 |
|---|---|
Fórmula molecular |
C12H24STe |
Peso molecular |
328.0 g/mol |
Nombre IUPAC |
2-butyltellanyl-1-methylsulfanylhept-1-ene |
InChI |
InChI=1S/C12H24STe/c1-4-6-8-9-12(11-13-3)14-10-7-5-2/h11H,4-10H2,1-3H3 |
Clave InChI |
CIWCAXRBJDDPPE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=CSC)[Te]CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


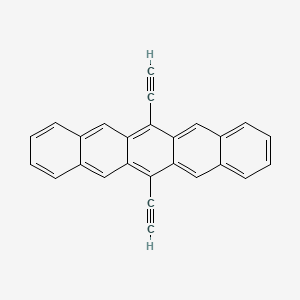
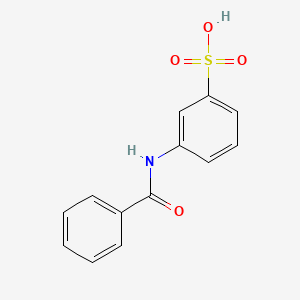
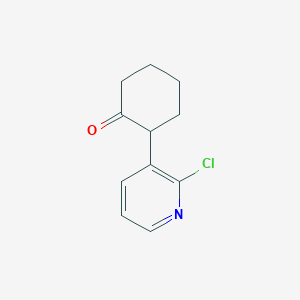
![3H-Imidazo[4,5-b][1,2,5]thiadiazolo[3,4-d]pyridine](/img/structure/B14232537.png)
![Cyclohexanone, 2,6-bis[(3-fluoro-4-hydroxyphenyl)methylene]-](/img/structure/B14232540.png)
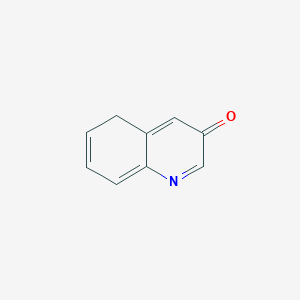
![5-Bromo-N-[(3,4-difluorophenyl)methyl]pyridin-3-amine](/img/structure/B14232542.png)
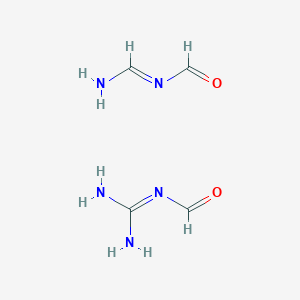
![(1S,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14232565.png)
![2-amino-N-(3-ethoxypropyl)-1-(4-methoxyphenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14232573.png)
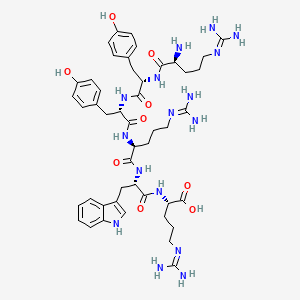
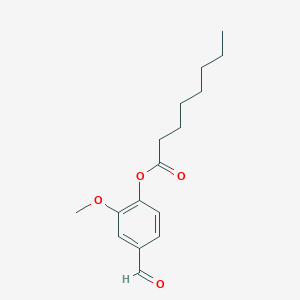
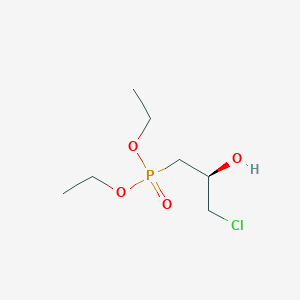
![N-(4-Chlorophenyl)-N-[3-(methylamino)propyl]formamide](/img/structure/B14232612.png)
